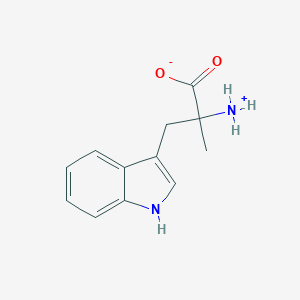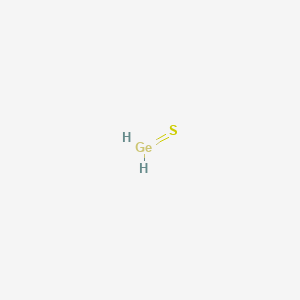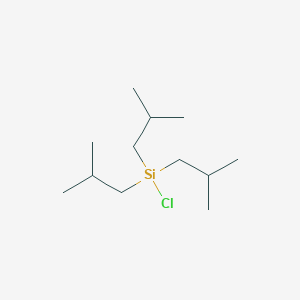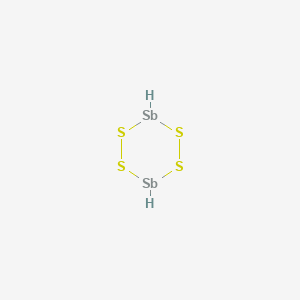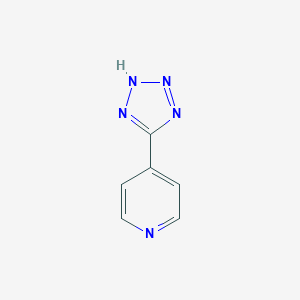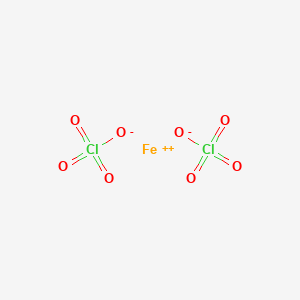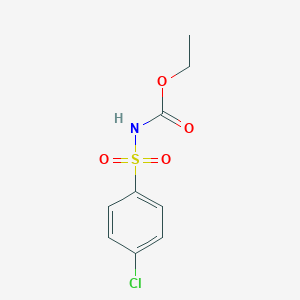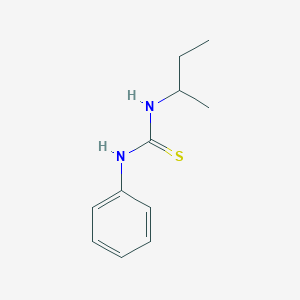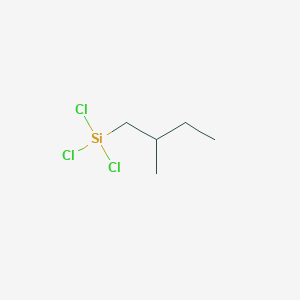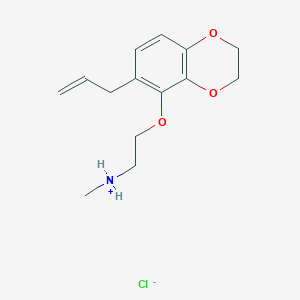
Ethylamine, 2-((6-allyl-1,4-benzodioxan-5-YL)oxy)-N-methyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylamine, 2-((6-allyl-1,4-benzodioxan-5-YL)oxy)-N-methyl-, hydrochloride is a chemical compound that is used in scientific research. It is a hydrochloride salt of a compound that is commonly referred to as MMDA (3-methoxy-4,5-methylenedioxyamphetamine). This compound is a member of the amphetamine class of drugs and is known for its psychoactive effects. However, in scientific research, MMDA is used for its unique properties and mechanisms of action.
作用機序
MMDA hydrochloride works by binding to and activating serotonin and dopamine receptors in the brain. This leads to an increase in the release of these neurotransmitters, which can have a range of effects on the central nervous system. The exact mechanism of action of MMDA hydrochloride is still being studied, but it is believed to involve the modulation of various signaling pathways in the brain.
生化学的および生理学的効果
MMDA hydrochloride has been shown to have a range of biochemical and physiological effects. It can increase heart rate and blood pressure, as well as cause changes in body temperature and respiration rate. It can also lead to changes in mood, perception, and cognition. These effects are believed to be due to the compound's ability to modulate neurotransmitter signaling in the brain.
実験室実験の利点と制限
One advantage of using MMDA hydrochloride in lab experiments is its unique mechanism of action. It can be used to study the effects of serotonin and dopamine on the central nervous system, which can provide valuable insights into the function of these neurotransmitters. However, one limitation of using MMDA hydrochloride is its potential for abuse. It is a psychoactive compound that can be dangerous if not handled properly, and it is important to follow strict safety protocols when working with this compound.
将来の方向性
There are many potential future directions for research involving MMDA hydrochloride. One area of interest is the development of new drugs that target the same receptors as MMDA hydrochloride but with fewer side effects. Another area of interest is the study of the long-term effects of MMDA hydrochloride on the central nervous system. Finally, there is interest in exploring the potential therapeutic uses of MMDA hydrochloride, particularly for the treatment of psychiatric disorders such as depression and anxiety.
Conclusion:
In conclusion, MMDA hydrochloride is a valuable tool for scientific research. Its unique properties and mechanisms of action make it a valuable tool for studying the central nervous system. However, it is important to follow strict safety protocols when working with this compound, and further research is needed to fully understand its potential therapeutic uses.
合成法
The synthesis of MMDA hydrochloride involves the reaction of safrole with methylamine and formaldehyde to form a precursor compound. This precursor is then reacted with allyl bromide and sodium hydroxide to form the final product, MMDA hydrochloride. The synthesis of MMDA hydrochloride is a complex process that requires careful attention to detail and safety protocols.
科学的研究の応用
MMDA hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been shown to have unique properties, including its ability to stimulate the release of serotonin and dopamine in the brain. This makes MMDA hydrochloride a valuable tool for studying the mechanisms of action of these neurotransmitters.
特性
CAS番号 |
10312-87-5 |
|---|---|
製品名 |
Ethylamine, 2-((6-allyl-1,4-benzodioxan-5-YL)oxy)-N-methyl-, hydrochloride |
分子式 |
C14H20ClNO3 |
分子量 |
285.76 g/mol |
IUPAC名 |
methyl-[2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-3-4-11-5-6-12-14(18-10-9-16-12)13(11)17-8-7-15-2;/h3,5-6,15H,1,4,7-10H2,2H3;1H |
InChIキー |
GXPKMMWMYSZDGH-UHFFFAOYSA-N |
SMILES |
C[NH2+]CCOC1=C(C=CC2=C1OCCO2)CC=C.[Cl-] |
正規SMILES |
C[NH2+]CCOC1=C(C=CC2=C1OCCO2)CC=C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



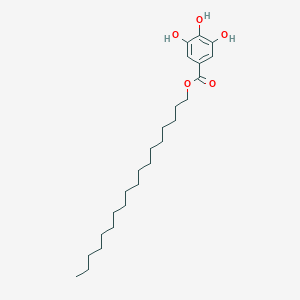
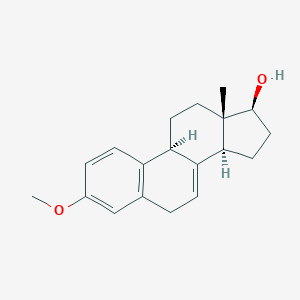
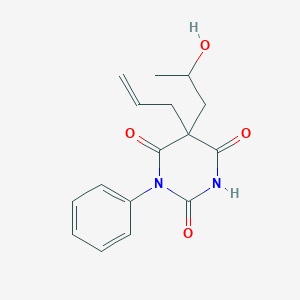

![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)
